2,6-Dichlorbenzoylchlorid

Übersicht

Beschreibung

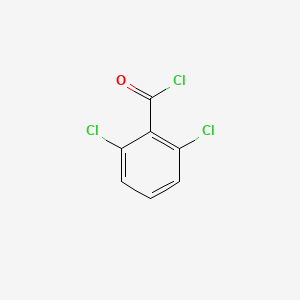

2,6-Dichlorobenzoyl chloride is an organic compound with the molecular formula C7H3Cl3O. It is a derivative of benzoyl chloride, where two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and dyestuffs .

Wissenschaftliche Forschungsanwendungen

2,6-Dichlorobenzoyl chloride is widely used in scientific research due to its versatility as a chemical intermediate. Some of its applications include:

Organic Synthesis: It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Pharmaceuticals: It serves as a building block for the synthesis of active pharmaceutical ingredients (APIs).

Agrochemicals: It is used in the production of herbicides and pesticides.

Dyestuffs: It is employed in the synthesis of dyes and pigments.

Wirkmechanismus

Target of Action

2,6-Dichlorobenzoyl chloride is primarily used as an intermediate in organic synthesis . It is involved in the esterification of (fluoren-9-ylmethoxy)carbonyl (Fmoc)-amino acids to 4-alkoxybenzyl alcohol polystyrene . This suggests that its primary targets are amino acids, specifically Fmoc-amino acids.

Mode of Action

The compound interacts with its targets through esterification, a process that forms an ester, a compound derived from an acid (in this case, 2,6-Dichlorobenzoyl chloride) and an alcohol (Fmoc-amino acids) . This reaction results in the formation of 4-alkoxybenzyl alcohol polystyrene .

Biochemical Pathways

It is used in the substrate activity screening method for the rapid development of novel substrates and their conversion into non-peptidic inhibitors of cys and ser proteases . This suggests that it may affect the biochemical pathways involving these proteases.

Pharmacokinetics

As an intermediate in organic synthesis , its bioavailability would likely depend on the specific context of its use.

Result of Action

The molecular and cellular effects of 2,6-Dichlorobenzoyl chloride’s action are largely dependent on its role as an intermediate in organic synthesis . It contributes to the formation of other compounds, such as 4-alkoxybenzyl alcohol polystyrene , and non-peptidic inhibitors of Cys and Ser proteases .

Biochemische Analyse

Biochemical Properties

2,6-Dichlorobenzoyl chloride plays a significant role in biochemical reactions, particularly in the esterification of amino acids. It interacts with enzymes such as esterases and proteases, facilitating the formation of ester bonds. The compound’s reactivity with nucleophiles, including amino groups in proteins, allows it to modify biomolecules, thereby influencing their function. For instance, it can react with the amino groups of lysine residues in proteins, leading to the formation of stable amide bonds .

Cellular Effects

The effects of 2,6-Dichlorobenzoyl chloride on various cell types and cellular processes are profound. It can influence cell signaling pathways by modifying key signaling proteins. For example, the compound can inhibit the activity of certain kinases by covalently modifying their active sites. This inhibition can lead to alterations in gene expression and cellular metabolism. Additionally, 2,6-Dichlorobenzoyl chloride has been shown to induce apoptosis in certain cancer cell lines by disrupting mitochondrial function .

Molecular Mechanism

At the molecular level, 2,6-Dichlorobenzoyl chloride exerts its effects through covalent modification of biomolecules. It can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or activation. For instance, the compound can inhibit serine proteases by acylating the serine residue in the enzyme’s active site. This modification prevents substrate binding and catalysis, thereby inhibiting the enzyme’s activity. Additionally, 2,6-Dichlorobenzoyl chloride can alter gene expression by modifying transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Dichlorobenzoyl chloride can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can hydrolyze in the presence of water, leading to the formation of 2,6-dichlorobenzoic acid and hydrochloric acid. Long-term exposure to 2,6-Dichlorobenzoyl chloride can result in cumulative effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of 2,6-Dichlorobenzoyl chloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, it can cause significant toxic effects, including tissue damage and organ dysfunction. For instance, high doses of 2,6-Dichlorobenzoyl chloride have been shown to induce liver toxicity in rodent models, characterized by elevated liver enzymes and histopathological changes .

Metabolic Pathways

2,6-Dichlorobenzoyl chloride is involved in several metabolic pathways, primarily through its conversion to 2,6-dichlorobenzoic acid. This conversion is catalyzed by esterases and other hydrolytic enzymes. The resulting 2,6-dichlorobenzoic acid can further undergo conjugation reactions, such as glucuronidation, to enhance its solubility and facilitate excretion. The compound’s involvement in these metabolic pathways can influence metabolic flux and alter the levels of various metabolites .

Transport and Distribution

Within cells and tissues, 2,6-Dichlorobenzoyl chloride is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, the compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. Additionally, 2,6-Dichlorobenzoyl chloride can accumulate in lipid-rich tissues due to its hydrophobic nature .

Subcellular Localization

The subcellular localization of 2,6-Dichlorobenzoyl chloride is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. Targeting signals and post-translational modifications can also direct 2,6-Dichlorobenzoyl chloride to specific organelles, influencing its activity and function within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,6-Dichlorobenzoyl chloride can be synthesized through the chlorination of benzoyl chloride. The process involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods

In industrial settings, 2,6-Dichlorobenzoyl chloride is produced by the chlorination of benzoyl chloride using chlorine gas. The reaction is conducted in a chlorination reactor, where benzoyl chloride is continuously fed, and chlorine gas is bubbled through the liquid phase. The reaction mixture is then distilled to separate the desired product from unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dichlorobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-dichlorobenzoic acid and hydrochloric acid.

Esterification: It participates in esterification reactions with alcohols to form esters.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols.

Catalysts: Iron(III) chloride for chlorination.

Solvents: Common solvents include dichloromethane, toluene, and acetone.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzoyl Chloride: The parent compound, which lacks the chlorine substitutions.

2,4-Dichlorobenzoyl Chloride: A similar compound with chlorine substitutions at the 2 and 4 positions.

2,6-Dichlorobenzyl Chloride: A related compound where the acyl chloride group is replaced with a benzyl chloride group.

Uniqueness

2,6-Dichlorobenzoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other benzoyl chloride derivatives. The presence of chlorine atoms at the 2 and 6 positions enhances its electrophilicity, making it a more reactive acylating agent .

Biologische Aktivität

Overview

2,6-Dichlorobenzoyl chloride (C7H3Cl3O), a derivative of benzoyl chloride, is an organic compound characterized by the substitution of two chlorine atoms at the 2 and 6 positions of the benzene ring. It serves primarily as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This article delves into its biological activities, mechanisms of action, and relevant research findings.

2,6-Dichlorobenzoyl chloride exhibits various biochemical interactions that contribute to its biological activity:

- Esterification Reactions : The compound is known for its role in esterification processes, particularly with amino acids and alcohols. This reaction facilitates the formation of esters, which are crucial for synthesizing various biologically active compounds.

- Enzyme Inhibition : It can covalently modify enzymes such as serine proteases by acylating the serine residue in their active sites. This modification inhibits substrate binding and enzymatic activity, impacting cellular metabolism and signaling pathways .

- Apoptosis Induction : In certain cancer cell lines, 2,6-dichlorobenzoyl chloride has been shown to induce apoptosis by disrupting mitochondrial function. This effect is mediated through its interaction with key signaling proteins.

The compound's reactivity allows it to modify biomolecules significantly:

- Interaction with Proteins : It reacts with nucleophilic sites on proteins, particularly lysine residues, leading to stable amide bond formation. This modification can alter protein function and cellular processes.

- Metabolic Conversion : Upon hydrolysis, it converts to 2,6-dichlorobenzoic acid, which can undergo further metabolic transformations such as glucuronidation. These pathways enhance solubility and facilitate excretion while influencing metabolic flux .

Toxicological Studies

Research on the toxicological effects of 2,6-dichlorobenzoyl chloride reveals significant insights:

- Dosage Effects : In animal models, low doses exhibit minimal toxicity while higher doses lead to severe effects such as liver toxicity characterized by elevated liver enzymes and histopathological changes. Chronic exposure studies indicate potential cumulative effects on cellular functions .

- Histopathological Findings : Chronic studies have documented tissue changes associated with exposure to this compound. For instance, histopathological evaluations in rodent models have shown alterations in organ weights and signs of toxicity at varying dosage levels .

Case Studies

Several studies highlight the biological activity and applications of 2,6-dichlorobenzoyl chloride:

- Antimicrobial Activity Evaluation : A study synthesized 2,6-dichloro-benzamides from this compound to evaluate their antimicrobial properties. The results indicated promising activity against various microbial strains, suggesting potential applications in disinfectants and antimicrobial agents .

- Synthetic Applications in Pharmaceuticals : The compound is utilized in the synthesis of complex molecules such as bile acid-based polymers and macrolactones. Its effectiveness as a reagent in organic synthesis underscores its significance in drug development .

Comparative Data

The following table summarizes key biochemical properties and activities associated with 2,6-dichlorobenzoyl chloride:

| Property | Value/Description |

|---|---|

| Molecular Formula | C7H3Cl3O |

| Log P (octanol-water partition) | 3.09 (indicating moderate lipophilicity) |

| BBB Permeability | Yes |

| CYP Enzyme Inhibition | CYP1A2 inhibitor; no inhibition on CYP2C19/2C9/2D6/3A4 |

| Skin Permeation | Log Kp = -5.3 cm/s |

| Biological Activity | Antimicrobial properties; enzyme inhibition |

Eigenschaften

IUPAC Name |

2,6-dichlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLIDPPHFGWTKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032891 | |

| Record name | 2,6-Dichlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4659-45-4 | |

| Record name | 2,6-Dichlorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4659-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichlorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004659454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichlorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394F6S81WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 2,6-Dichlorobenzoyl chloride in organic synthesis?

A1: 2,6-Dichlorobenzoyl chloride is widely used as a versatile building block in organic synthesis. Key applications highlighted in the research include:

- Esterification: It serves as an effective reagent for synthesizing esters, particularly with sterically hindered alcohols, showcasing its utility in preparing bile acid-based polymers and other complex molecules. [, ]

- Amide Formation: The compound readily reacts with amines to form amides, a fundamental reaction in organic synthesis, with applications in preparing various biologically active compounds. [, , ]

- Macrolactone Synthesis: It plays a crucial role in macrolactonization reactions, enabling the formation of large cyclic esters, important structural motifs in natural products and pharmaceuticals. [, ]

Q2: The "ortho effect" is mentioned in several studies. How does the presence of two chlorine atoms at the ortho positions influence the reactivity of 2,6-Dichlorobenzoyl chloride?

A2: The two chlorine atoms adjacent to the reactive carbonyl group in 2,6-Dichlorobenzoyl chloride exert a significant "ortho effect", influencing its reactivity through:

- Steric Hindrance: The bulky chlorine atoms create steric crowding around the carbonyl group, hindering nucleophilic attack. This steric effect can lead to altered reaction pathways and selectivity, favoring ionization over addition-elimination mechanisms in certain solvolysis reactions. [, ]

- Electronic Effects: Chlorine being electronegative, withdraws electron density from the aromatic ring and the carbonyl group. This electron-withdrawing effect influences the reactivity of the carbonyl group and its susceptibility to nucleophilic attack. [, ]

Q3: How does the choice of solvent affect the reaction mechanism of 2,6-Dichlorobenzoyl chloride solvolysis?

A3: The reaction mechanism of 2,6-Dichlorobenzoyl chloride solvolysis is sensitive to the nature of the solvent:

- Fluoroalcohol-rich solvents: These solvents, known for their ionizing ability, favor an ionization pathway with moderate nucleophilic solvation. [, ]

- Other Solvents: In solvents with lower ionizing power, a balance between ionization and addition-elimination (association-dissociation) pathways is observed. The dominance of one mechanism over the other depends on the specific solvent properties and the substituents present on the aromatic ring. [, ]

Q4: Can you provide details about the spectroscopic properties of 1-formyl-3-aryl thioureas synthesized using 2,6-Dichlorobenzoyl chloride?

A4: Research indicates that 1-formyl-3-aryl thioureas, synthesized via a multi-step reaction involving 2,6-Dichlorobenzoyl chloride, exhibit specific spectroscopic characteristics:

- UV-Vis Spectroscopy: These compounds show maximum absorption wavelengths around 282.0 nm, suggesting conjugation within their structure. []

- Fluorescence Spectroscopy: Some derivatives display notable fluorescence, indicating their potential use as fluorescent probes or sensors. []

- IR and NMR Spectroscopy: These techniques were employed to confirm the structures of the synthesized thioureas. []

Q5: Apart from its use in synthesis, are there any other applications of 2,6-Dichlorobenzoyl chloride mentioned in the research?

A5: While the provided research primarily focuses on the synthetic applications of 2,6-Dichlorobenzoyl chloride, its derivatives have shown potential in other areas:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.